(2-Bromobenzo[d]thiazol-6-yl)methanol

cross-coupling C-C bond formation palladium catalysis

(2-Bromobenzo[d]thiazol-6-yl)methanol (CAS 214337-28-7) is a brominated benzothiazole derivative bearing a hydroxymethyl (-CH₂OH) group at the 6-position and a bromine atom at the 2-position of the fused benzene-thiazole bicyclic system. With molecular formula C₈H₆BrNOS and molecular weight 244.11 g/mol, this compound serves as a versatile synthetic intermediate that combines two orthogonal reactive handles: the C-2 bromine enables palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), while the C-6 hydroxymethyl group permits further functionalization through esterification, oxidation, or nucleophilic substitution.

Molecular Formula C8H6BrNOS
Molecular Weight 244.11 g/mol
CAS No. 214337-28-7
Cat. No. B1528976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromobenzo[d]thiazol-6-yl)methanol
CAS214337-28-7
Molecular FormulaC8H6BrNOS
Molecular Weight244.11 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1CO)SC(=N2)Br
InChIInChI=1S/C8H6BrNOS/c9-8-10-6-2-1-5(4-11)3-7(6)12-8/h1-3,11H,4H2
InChIKeyFMONXQUGLOZBOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Bromobenzo[d]thiazol-6-yl)methanol (CAS 214337-28-7): A Dual-Functional Benzothiazole Building Block for Cross-Coupling and Derivatization


(2-Bromobenzo[d]thiazol-6-yl)methanol (CAS 214337-28-7) is a brominated benzothiazole derivative bearing a hydroxymethyl (-CH₂OH) group at the 6-position and a bromine atom at the 2-position of the fused benzene-thiazole bicyclic system . With molecular formula C₈H₆BrNOS and molecular weight 244.11 g/mol, this compound serves as a versatile synthetic intermediate that combines two orthogonal reactive handles: the C-2 bromine enables palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), while the C-6 hydroxymethyl group permits further functionalization through esterification, oxidation, or nucleophilic substitution . The compound belongs to the broader benzothiazole class, which is recognized for diverse pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties [1].

Why (2-Bromobenzo[d]thiazol-6-yl)methanol Cannot Be Replaced by Generic Benzothiazole Analogs: Substituent-Specific Reactivity Drives Selection


In-class substitution of (2-bromobenzo[d]thiazol-6-yl)methanol with generic benzothiazole analogs is precluded by the precise positional arrangement of its two functional groups. The C-2 bromine substituent is not interchangeable with chlorine or methyl: bromine's bond dissociation energy and polarizability enable efficient oxidative addition with palladium(0) catalysts under mild Suzuki-Miyaura conditions, while the stronger and less polarizable C-Cl bond in 2-chloro analogs requires harsher catalysts or elevated temperatures, and 2-methyl analogs are entirely inert toward cross-coupling [1]. Simultaneously, the C-6 hydroxymethyl group occupies a position distinct from the C-2 hydroxymethyl regioisomer (6-bromobenzo[d]thiazol-2-yl)methanol; this positional isomerism yields different electronic distribution across the bicyclic ring, affecting both reactivity and any downstream biological profile [2]. Systematic toxicity profiling of nine benzothiazole derivatives demonstrates that the nature of the 2-substituent (Br vs. Cl vs. F vs. CH₃) profoundly alters cytotoxicity and genotoxicity outcomes, confirming that simple analog replacement is not scientifically defensible [3].

Quantitative Differentiation Evidence: (2-Bromobenzo[d]thiazol-6-yl)methanol vs. Closest Analogs and In-Class Candidates


Suzuki-Miyaura Cross-Coupling Reactivity: 2-Bromo vs. 2-Chloro vs. 2-Methyl Benzothiazole Scaffolds

The 2-bromo substituent in (2-bromobenzo[d]thiazol-6-yl)methanol enables efficient palladium-catalyzed Suzuki-Miyaura cross-coupling at the C-2 position, a reaction that is kinetically challenging or impossible with 2-chloro or 2-methyl benzothiazole analogs. In a representative study, 2-bromobenzothiazole undergoes Suzuki biaryl coupling with aryl boronic acids to provide 2-arylbenzothiazole derivatives in good to high yields (80-95%) using Pd(PPh₃)₄ under standard conditions [1]. By contrast, the 2-chloro analog requires more forcing catalysts such as Pd(PPh₃)₄ with higher loadings due to the lower reactivity of the C-Cl bond, while the 2-methyl analog cannot participate in cross-coupling at this position at all [2]. This differential reactivity is attributed to the weaker C-Br bond dissociation energy (~285 kJ/mol) compared to C-Cl (~327 kJ/mol), facilitating the rate-determining oxidative addition step with Pd(0) [2].

cross-coupling C-C bond formation palladium catalysis

Differential Cytotoxicity Profile: 2-Bromobenzothiazole vs. 2-Chloro-, 2-Fluoro-, and 2-Methyl-benzothiazole

A comprehensive in vitro toxicity evaluation of nine benzothiazole derivatives using human carcinoma cell lines (MGC-803 and A549) revealed substituent-dependent cytotoxicity. The tested compounds included 2-bromobenzothiazole (BrBT), 2-chlorobenzothiazole (CBT), 2-fluorobenzothiazole (FBT), and 2-methylbenzothiazole (MeBT). All tested benzothiazoles except 2-mercaptobenzothiazole (MBT) showed >50% cytotoxicity at their highest tested concentrations in a dose-dependent manner, with LC50 values spanning from 19 mg/L (MBT in bacteria) to 270 mg/L (CBT in A549 cells) [1]. Critically, the genotoxicity profile also diverged: DNA damage was induced by BrBT in MGC-803 cells, by MeBT in A549 cells, and by CBT in both cell lines, while FBT showed no genotoxicity [1]. This demonstrates that even within the same benzothiazole scaffold, changing the 2-substituent from Br to Cl, F, or CH₃ qualitatively alters both cytotoxic potency and genotoxic mechanism.

cytotoxicity genotoxicity SAR

Albumin-Binding Affinity: 2-Bromobenzothiazole (BRB) vs. 2-Hydroxybenzothiazole (HOB)

A direct fluorescence spectroscopic comparison of human serum albumin (HSA) binding by 2-bromobenzothiazole (BRB) versus 2-hydroxybenzothiazole (HOB) revealed that the 2-bromo substituent confers lower binding affinity to HSA but higher energy transfer efficiency compared to the 2-hydroxy analog [1]. The study demonstrated that both interactions are spontaneous and entropy-driven, governed by hydrophobic forces, but BRB induces greater perturbation of HSA secondary structure [1]. Density functional theory (DFT) calculations attributed these differences to the distinct electronic properties of bromine versus hydroxyl at the 2-position [1]. Although this study employed 2-bromobenzothiazole rather than the 6-hydroxymethyl derivative, the binding difference is primarily driven by the 2-substituent electronic character, making the finding class-level relevant to (2-bromobenzo[d]thiazol-6-yl)methanol.

protein binding human serum albumin drug design

Physicochemical Property Divergence: Brominated vs. Non-Brominated Benzothiazole-6-yl Methanol

The presence of bromine at the 2-position significantly alters the predicted physicochemical properties of benzothiazole-6-yl methanol derivatives. (2-Bromobenzo[d]thiazol-6-yl)methanol exhibits a predicted density of 1.8 ± 0.1 g/cm³ and boiling point of 391.8 ± 34.0 °C at 760 mmHg, with an enthalpy of vaporization of 67.6 ± 3.0 kJ/mol . In comparison, the non-brominated analog, benzo[d]thiazol-6-ylmethanol (CAS 19989-66-3), has a substantially lower predicted density of 1.4 ± 0.1 g/cm³ and boiling point of 332.6 ± 17.0 °C . The bromine atom contributes an approximate 29% increase in density and a 59 °C elevation in boiling point, reflecting stronger intermolecular dispersion forces conferred by the polarizable bromine atom. Additionally, 2-bromobenzothiazole (without the 6-hydroxymethyl group) has a measured logP of 3.06 , whereas the hydroxymethyl group in the target compound is expected to reduce logP by approximately 0.5-0.7 units based on fragment-based calculations, improving aqueous solubility relevant to biological assay compatibility.

physicochemical properties density boiling point formulation

Synthetic Accessibility and Characterization: Defined Reaction Yield and Purity Benchmarks

(2-Bromobenzo[d]thiazol-6-yl)methanol is accessible via a well-characterized synthetic route in 80% isolated yield from ethyl 2-bromobenzo[d]thiazole-6-carboxylate using DIBAL-H reduction in anhydrous CH₂Cl₂, followed by silica gel column chromatography (EtOAc-hexanes, 2:3 v/v) . The product is obtained as a white solid with full spectroscopic characterization: ¹H NMR (300 MHz, CDCl₃) δ 7.96 (d, J=8.3 Hz, 1H), 7.85 (s, 1H), 7.45 (dd, J=1.4, 8.4 Hz, 1H), 4.83 (s, 2H), 1.86 (br s, 1H); LCMS (ESI) m/z 244 [M+H]⁺ . Commercial suppliers offer the compound at ≥95% to ≥98% purity, with batch-specific QC documentation including NMR, HPLC, and GC analysis . In contrast, the regioisomer (6-bromobenzo[d]thiazol-2-yl)methanol (CAS 1188233-15-9) is a distinct chemical entity with different spectroscopic signatures and synthetic origins, confirming that positional isomerism yields non-interchangeable products .

synthesis yield purity quality control

Derivative Pharmacological Activity: Benzothiazol-6-yl Scaffold in Kinase Inhibition Benchmarked Against Clinical Standards

Although direct biological data for (2-bromobenzo[d]thiazol-6-yl)methanol itself are limited in the public domain, derivatives built upon the benzothiazol-6-yl scaffold have demonstrated potent kinase inhibitory activity that benchmarks the value of this building block. N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives were identified as novel BCR-ABL1 kinase inhibitors, with the most potent compound (10m) exhibiting an IC50 of 0.98 μM against K562 chronic myeloid leukemia cells and synergistic pro-apoptotic effects with asciminib [1]. In a separate study, benzothiazole-based derivatives targeting EGFR tyrosine kinase showed the most active compounds (39 and 40) with IC50 values of 24.58 nM and 30.42 nM respectively, compared to 17.38 nM for the clinical standard lapatinib [2]. Furthermore, a benzothiazole-containing multikinase inhibitor (KST016366) demonstrated GI50 values of 51.4 nM against K-562 and 19 nM against KM12 colon carcinoma cells, with IC50 values of 0.82 nM, 3.81 nM, and 53 nM toward Tie2, TrkA, and ABL-1 kinases respectively—along with oral bioavailability [3]. These data establish the benzothiazol-6-yl core as a privileged scaffold for kinase inhibitor design, contextualizing the strategic value of (2-bromobenzo[d]thiazol-6-yl)methanol as an entry point for constructing focused libraries.

kinase inhibition anticancer BCR-ABL EGFR

Prioritized Application Scenarios for (2-Bromobenzo[d]thiazol-6-yl)methanol Based on Quantitative Differentiation Evidence


Focused Kinase Inhibitor Library Synthesis via Iterative C-2 Suzuki Diversification

The 2-bromo substituent enables sequential Suzuki-Miyaura cross-coupling with diverse aryl and heteroaryl boronic acids, while the 6-hydroxymethyl group can be orthogonally functionalized (oxidation to aldehyde, esterification, or conversion to leaving group). This dual reactivity is ideally suited for constructing focused libraries targeting the ATP-binding site of kinases, where the benzothiazol-6-yl scaffold has demonstrated nanomolar potency against BCR-ABL1 (IC50 = 0.98 μM) and EGFR (IC50 = 24.58 nM) [2]. The 2-chloro or 2-methyl analogs cannot support this synthetic strategy, either requiring harsher coupling conditions or lacking reactivity entirely.

Pharmacokinetic Probe Design Incorporating 2-Bromo-Specific Albumin Binding Properties

The demonstrated difference in HSA binding between 2-bromo and 2-hydroxy benzothiazole derivatives—where the bromo analog shows lower binding affinity but higher energy transfer efficiency —informs rational design of pharmacokinetic probes. (2-Bromobenzo[d]thiazol-6-yl)methanol can serve as a precursor for synthesizing candidate molecules where moderate plasma protein binding is desired to balance free drug concentration with half-life extension, a parameter that cannot be achieved with 2-hydroxy or 2-amino benzothiazole building blocks.

Medicinal Chemistry SAR Exploration Requiring Orthogonal Functionalization of the Benzothiazole Core

When structure-activity relationship studies demand independent variation of substituents at both the C-2 and C-6 positions of the benzothiazole ring, (2-bromobenzo[d]thiazol-6-yl)methanol is the only commercially available building block offering this orthogonal reactivity pair. The C-2 bromine accepts diverse nucleophiles and cross-coupling partners, while the C-6 hydroxymethyl group can be oxidized, esterified, halogenated, or converted to amine/amide functionalities . This contrasts with mono-functional analogs such as 2-bromobenzothiazole (no 6-handle) or benzo[d]thiazol-6-ylmethanol (no 2-handle), neither of which permits dual-site parallel diversification.

Environmental and Toxicological Fate Studies Using the Brominated Benzothiazole as a Tracer

The distinct genotoxicity signature of 2-bromobenzothiazole—inducing DNA damage selectively in MGC-803 but not A549 cells, unlike the 2-chloro analog which damages both —positions brominated benzothiazole derivatives as useful tracer compounds in environmental toxicology. (2-Bromobenzo[d]thiazol-6-yl)methanol, with its additional hydroxymethyl functional group, can be conjugated to reporter moieties or immobilized on solid supports for fate and transport studies, where the bromine atom also facilitates detection via mass spectrometry (distinctive ¹Br/⁸¹Br isotope pattern).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Bromobenzo[d]thiazol-6-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.